molecular formula C14H12N6O B5184462 N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide

N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5184462
M. Wt: 280.28 g/mol
InChI Key: HARKHYXENQZRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTB is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival.

Mechanism of Action

N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide selectively inhibits the activity of CK2 by binding to its catalytic subunit, preventing its interaction with other proteins and substrates. This leads to the inhibition of CK2-dependent processes such as cell growth, proliferation, and survival. N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its high selectivity for CK2, which allows for specific inhibition of CK2-dependent processes. N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide. Another area of interest is the investigation of the therapeutic potential of CK2 inhibition in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide in combination with other drugs or therapies could be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzonitrile to form the corresponding amide. The amide is then treated with sodium azide and copper sulfate to form the tetrazole ring, resulting in the final product, N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide.

Scientific Research Applications

N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of CK2, a protein kinase that is involved in various cellular processes such as cell growth, proliferation, and survival. N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been used to study the role of CK2 in cancer, inflammation, and other diseases. It has also been used to investigate the potential therapeutic applications of CK2 inhibition in these diseases.

properties

IUPAC Name

N-(5-methylpyridin-2-yl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-10-2-7-13(15-8-10)17-14(21)11-3-5-12(6-4-11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARKHYXENQZRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide

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